[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
Overview
Description
[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate is a triglyceride, which is an ester derived from glycerol and three fatty acids. Triglycerides are the main constituents of body fat in humans and other vertebrates, as well as vegetable fat. They are also present in the blood to enable the bidirectional transference of adipose fat and blood glucose from the liver, and are a major component of human skin oils .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate involves the esterification of glycerol with three specific fatty acids: palmitic acid (16:0), linoleic acid (18:2(9Z,12Z)), and arachidonic acid (20:4(5Z,8Z,11Z,14Z)). The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of triglycerides often involves the use of enzymatic methods, where lipases are used to catalyze the esterification process. This method is preferred due to its specificity and mild reaction conditions, which help in preserving the integrity of the fatty acids .
Chemical Reactions Analysis
Types of Reactions
[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the fatty acid chains, leading to the formation of hydroperoxides and other oxidation products.
Reduction: This reaction involves the addition of hydrogen to the fatty acid chains, leading to the formation of saturated fatty acids.
Substitution: This reaction involves the replacement of one functional group with another on the fatty acid chains.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen or air, and the reaction is typically conducted at elevated temperatures.
Reduction: Common reagents include hydrogen gas and a metal catalyst, such as palladium or platinum.
Substitution: Common reagents include halogens or other electrophiles, and the reaction is typically conducted under mild conditions.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids or other substituted fatty acids.
Scientific Research Applications
[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate has various scientific research applications, including:
Chemistry: Used as a model compound for studying the properties and reactions of triglycerides.
Biology: Used in studies of lipid metabolism and the role of triglycerides in cellular processes.
Medicine: Investigated for its role in diseases related to lipid metabolism, such as obesity and cardiovascular diseases.
Industry: Used in the production of cosmetics, food products, and biofuels.
Mechanism of Action
The mechanism of action of [(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate involves its hydrolysis by lipases to release free fatty acids and glycerol. These free fatty acids can then undergo further metabolism to produce energy or be incorporated into other lipid molecules. The molecular targets and pathways involved include the enzymes of the lipid metabolism pathway, such as lipases and acyl-CoA synthetases .
Comparison with Similar Compounds
Similar Compounds
- TG(16:0/18:2(9Z,12Z)/18:2(9Z,12Z))[iso3]
- TG(16:0/18:1(9Z)/20:4(5Z,8Z,11Z,14Z))[iso6]
- TG(16:1(9Z)/18:2(9Z,12Z)/20:4(5Z,8Z,11Z,14Z))[iso6]
Uniqueness
[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate is unique due to its specific combination of fatty acids, which imparts distinct physical and chemical properties. The presence of arachidonic acid (20:4(5Z,8Z,11Z,14Z)) is particularly noteworthy, as it is a precursor to various bioactive eicosanoids, which play crucial roles in inflammation and other physiological processes .
Properties
Molecular Formula |
C57H98O6 |
---|---|
Molecular Weight |
879.4 g/mol |
IUPAC Name |
[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C57H98O6/c1-4-7-10-13-16-19-22-25-27-28-30-32-35-38-41-44-47-50-56(59)62-53-54(52-61-55(58)49-46-43-40-37-34-31-24-21-18-15-12-9-6-3)63-57(60)51-48-45-42-39-36-33-29-26-23-20-17-14-11-8-5-2/h16-17,19-20,25-27,29-30,32,38,41,54H,4-15,18,21-24,28,31,33-37,39-40,42-53H2,1-3H3/b19-16-,20-17-,27-25-,29-26-,32-30-,41-38-/t54-/m1/s1 |
InChI Key |
NIQCHCDUIPSWDJ-DODJOXOJSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCC=CCC=CCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.